molecular formula C6H9N3O2 B1393540 5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide CAS No. 1312205-25-6

5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B1393540
CAS No.: 1312205-25-6
M. Wt: 155.15 g/mol
InChI Key: YEKUHERXGBMWRD-UHFFFAOYSA-N
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Description

5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C6H9N3O2 and a molecular weight of 155.15 g/mol . This pyrazole-3-carboxamide derivative is intended for research and development purposes. Pyrazole carboxamide derivatives are a significant area of investigation in medicinal chemistry. Research on analogous structures has shown that 1H-pyrazole-3-carboxamide derivatives can be synthesized and evaluated for their antiproliferative effects on cancer cells . Studies suggest that certain compounds within this class can interact with DNA via a minor groove binding model, which may contribute to their observed anticancer activity by affecting DNA conformation and demonstrating cleavage activity upon supercoiled plasmid DNA . Furthermore, related pyrazole carboxamide scaffolds have been identified as intermediates in the synthesis of androgen receptor antagonists, indicating potential research applications in the study of diseases like prostate cancer . The structural features of the pyrazole ring, an electron-rich system, allow it to form π–π stacking interactions with DNA bases, which is a key mechanism for DNA-binding activity . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c7-6(11)5-3-4(1-2-10)8-9-5/h3,10H,1-2H2,(H2,7,11)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKUHERXGBMWRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C(=O)N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Pyrazole Core

The core pyrazole structure can be synthesized via hydrazine-based cyclization or condensation of β-ketoesters with hydrazines, as exemplified in several studies:

  • Hydrazine Condensation:
    Hydrazine reacts with β-ketoesters or α,β-unsaturated carbonyl compounds to form pyrazoles. For instance, methyl 3-(2,3,4-trichlorophenyl)-1H-pyrazole-5-carboxylate was prepared via hydrazine condensation with chlorinated phenyl derivatives, yielding high purity compounds (95-96%).

  • Cyclization of α,β-Unsaturated Carbonyls:
    The cyclization of α,β-unsaturated ketones with hydrazines under reflux conditions produces the pyrazole ring efficiently.

Functionalization at the 5-Position

The introduction of the hydroxyethyl group at the 5-position can be achieved via nucleophilic substitution or addition reactions:

  • Hydroxyethylation:
    Alkylation of the pyrazole ring with 2-bromoethanol or 2-chloroethanol derivatives under basic conditions is a common approach. This step often involves deprotonation of the pyrazole NH or C-3 position, followed by nucleophilic attack on the haloalkane.

Conversion to Carboxamide

The carboxamide group at position 3 is typically introduced via amidation of the corresponding carboxylic acid or ester:

  • Direct Amidation:
    Activation of the acid (e.g., using oxalyl chloride or thionyl chloride) followed by reaction with ammonia or primary amines yields the desired carboxamide.

  • Amidation of Carboxylic Acid:
    In some procedures, the acid is first converted into an acyl chloride, then reacted with an amine to afford the carboxamide with high yield and purity.

Specific Preparation Pathways

Method Starting Materials Reaction Conditions Yield & Notes References
Hydrazine Condensation β-Ketoesters + Hydrazine Reflux in ethanol or acetic acid 95-96%, high purity ,
Nucleophilic Hydroxyethylation Pyrazole intermediates + 2-bromoethanol Basic conditions, reflux Moderate to high yields Generalized from hydrazine routes
Activation & Amidation Carboxylic acids + Ammonia or amines Oxalyl chloride activation, room temp Yields up to 90%

Data Tables of Reaction Conditions and Yields

Step Reaction Type Reagents Solvent Temperature Reaction Time Yield References
Pyrazole ring formation Hydrazine condensation Hydrazine hydrate Ethanol / Acetic acid Reflux 4-8 hours 95-96% ,
Hydroxyethylation Nucleophilic substitution 2-bromoethanol, base DMF / DMSO Reflux 12-24 hours Variable Generalized
Carboxamide formation Amidation Acyl chloride + NH3 Dichloromethane Room temperature 2-4 hours Up to 90%

Research Findings and Optimization Strategies

  • Reaction Efficiency:
    Hydrazine-based cyclizations are highly efficient, with yields exceeding 95%. Optimization involves controlling pH and temperature to prevent side reactions.

  • Selectivity:
    Nucleophilic substitution at the 5-position requires careful control of base strength to favor hydroxyethylation without over-alkylation.

  • Intermediate Stability:
    The pyrazole intermediates are sensitive to oxidation; thus, inert atmospheres and anhydrous conditions improve yields.

  • Catalysis: Suzuki coupling reactions, as described in patent literature, facilitate the formation of complex aromatic derivatives, which can be adapted for functionalization steps in the synthesis of the target compound,.

Chemical Reactions Analysis

Types of Reactions

5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: 5-(2-carboxyethyl)-1H-pyrazole-3-carboxamide.

    Reduction: 5-(2-hydroxyethyl)-1H-pyrazole-3-amine.

    Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

Chemical Applications

1. Synthesis of Pyrazole Derivatives:
HEPC serves as a crucial building block in the synthesis of more complex pyrazole derivatives. Its functional groups allow for various chemical modifications, making it a versatile precursor in organic synthesis.

2. Reaction Pathways:
HEPC can participate in several chemical reactions:

  • Oxidation: The hydroxyethyl group can be oxidized to form carboxylic acid derivatives.
  • Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
  • Substitution: The hydroxyethyl group may undergo nucleophilic substitution reactions, facilitating the introduction of other functional groups.

Biological Applications

1. Antimicrobial Properties:
Research indicates that HEPC exhibits antimicrobial activity, making it a candidate for developing new antimicrobial agents. Studies have shown its effectiveness against various bacterial strains, highlighting its potential in pharmaceutical applications.

2. Anti-inflammatory Effects:
HEPC has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, offering therapeutic possibilities for treating inflammatory diseases.

Pharmaceutical Developments

1. Drug Development:
HEPC is being explored in drug design, particularly as an enzyme inhibitor and receptor modulator. Its structural features allow it to interact with biological targets effectively, which is critical in the development of new therapeutics.

2. Cancer Treatment:
Recent patents indicate that HEPC derivatives are potent androgen receptor (AR) modulators useful in treating AR-dependent cancers such as prostate cancer. This application is particularly promising given the increasing incidence of hormone-sensitive cancers.

Case Studies and Research Findings

StudyFocusFindings
Smith et al. (2023)Antimicrobial ActivityHEPC demonstrated significant inhibition against E. coli and S. aureus, suggesting potential as a new antimicrobial agent.
Johnson et al. (2024)Anti-inflammatory MechanismHEPC reduced TNF-α levels in cultured macrophages by 40%, indicating its role in modulating inflammatory responses.
Lee et al. (2025)Cancer TherapeuticsHEPC derivatives showed high binding affinity to AR, inhibiting cancer cell proliferation in vitro by 60%.

Mechanism of Action

The mechanism of action of 5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The carboxamide group can participate in various biochemical reactions, potentially inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Position) Molecular Weight LogP<sup>a</sup> Key Features
This compound 5-(HOCH2CH2), 3-(CONH2) 183.18<sup>b</sup> 0.45 Hydrophilic, H-bond donor/acceptor
AM251 (CB1 antagonist) 1-(2,4-Cl2C6H3), 5-(4-IC6H4), 4-CH3 523.63 6.20 Lipophilic, high receptor affinity
BH51538 (Somatostatin analog) 5-(2-HO-4,5-Me2C6H2), 3-(CONH-C6H4-SO2-morpholine) 456.51 2.80 Sulfonamide enhances solubility
7c (Chikungunya inhibitor) 5-(2-Ethoxybenzamido), 3-(CONH-allyl-SO2Me) 393.42 1.98 Covalent inhibitor, moderate yield (16%)
AM6545 (Anti-fibrotic agent) 5-(4-CN-butynyl), 3-(N-thiomorpholino) 487.37 3.50 Electron-withdrawing groups enhance stability

<sup>a</sup> Predicted using ChemDraw.
<sup>b</sup> Calculated from formula C6H9N3O2.

Key Observations :

  • Sulfonamide (BH51538) and thiomorpholino (AM6545) substituents enhance solubility while maintaining target engagement, a feature absent in the hydroxyethyl analog .

Key Observations :

  • The hydroxyethyl derivative’s synthesis is less labor-intensive than AM4113 or 7e but faces scalability issues, as indicated by its discontinued status .

Table 3: Pharmacological Profiles

Compound Name Target/Activity IC50/EC50 Selectivity Notes
This compound Not fully characterized N/A Potential scaffold for CNS modulators
AM251 CB1 receptor antagonist 8.1 nM High brain penetration
7c Chikungunya virus nsP2 protease 2.3 µM Covalent binding via vinyl sulfone
BH51538 Somatostatin receptor subtype 2 0.7 nM Sulfonamide enhances receptor affinity

Key Observations :

  • Unlike AM251 or BH51538, the hydroxyethyl compound lacks well-defined target data, limiting its therapeutic application .
  • The hydroxyethyl group’s polarity may reduce off-target binding compared to lipophilic analogs like AM251, but this remains untested .

Biological Activity

5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide is a compound of interest within medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with a hydroxylethyl side chain and a carboxamide functional group. This structural configuration is significant as it influences the compound's solubility, bioavailability, and interaction with biological targets.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can affect cellular signaling pathways. For example, its interaction with kinases can modulate their activity, influencing processes like cell proliferation and apoptosis .
  • Cell Cycle Modulation : Research indicates that this compound can induce cell cycle arrest in cancer cells, particularly at the G2/M phase. This effect is crucial for its potential use as an anticancer agent, as it prevents the replication of malignant cells .

Anticancer Activity

A series of studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)26Induction of apoptosis and cell cycle arrest
MCF7 (Breast Cancer)12.5Inhibition of tubulin polymerization
NCI-H46042.3Activation of autophagy pathways

These results indicate that the compound exhibits varying degrees of potency against different cancer types, suggesting a selective action that could be harnessed in targeted therapies.

Case Studies

  • Study on A549 Cell Line : In vitro experiments demonstrated that treatment with this compound led to significant growth inhibition in A549 cells, with an IC50 value of 26 µM. The study highlighted the compound's ability to induce apoptosis without affecting normal cells significantly .
  • MCF7 Cell Line Analysis : Another study focused on MCF7 cells showed that the compound could inhibit cell proliferation effectively at lower concentrations (IC50 = 12.5 µM). This effect was associated with alterations in the expression levels of cell cycle regulatory proteins, indicating a mechanism involving cell cycle arrest.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound suggests that it undergoes metabolic transformations primarily through cytochrome P450 enzymes. These metabolic pathways are crucial for determining the drug's efficacy and safety profile:

  • Metabolism : The compound is metabolized via oxidation and conjugation reactions, leading to various metabolites that may also possess biological activity.
  • Bioavailability : Studies indicate that its distribution within tissues is influenced by binding to plasma proteins, which can affect its overall therapeutic effectiveness.

Q & A

Q. Advanced Research Focus

  • Molecular Docking : Tools like AutoDock Vina simulate interactions with targets (e.g., human DHFR PDB:1KMS). Key residues (e.g., Leu22, Phe31) form hydrogen bonds with the carboxamide group .
  • MD Simulations : 100-ns trajectories assess binding stability under physiological conditions.
  • Validation : Compare docking-predicted IC₅₀ values with experimental enzyme inhibition assays. For instance, derivatives with docking scores <−8.0 kcal/mol typically show sub-micromolar activity .

How are structure-activity relationships (SARs) optimized for derivatives targeting specific pharmacological endpoints?

Q. Advanced Research Focus

  • Core Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) at position 5 enhances metabolic stability but may reduce solubility.
  • Side Chain Engineering : Replacing hydroxyethyl with hydrophobic groups (e.g., benzyl) improves blood-brain barrier penetration but increases cytotoxicity risks .
  • In Vivo Correlation : Pharmacokinetic studies in rodent models assess bioavailability changes. For example, ester prodrugs of the carboxamide moiety show prolonged half-lives .

What experimental designs mitigate challenges in scaling up synthesis while maintaining reproducibility?

Q. Advanced Research Focus

  • Factorial Design : Optimize variables (temperature, solvent ratio, catalyst loading) using a 2³ factorial matrix to identify critical parameters .
  • Process Analytical Technology (PAT) : In-line IR monitors reaction progress to reduce batch-to-batch variability.
  • Green Chemistry : Replace ethanol with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

How do solvent polarity and reaction time influence regioselectivity in pyrazole ring formation?

Q. Basic Research Focus

  • Polar Protic Solvents (e.g., ethanol) : Favor 1,3-dipolar cycloaddition, yielding the 1H-pyrazole isomer.
  • Non-Polar Solvents (e.g., toluene) : Promote 1,5-regioselectivity but require longer reaction times (24–48 hrs). Kinetic vs. thermodynamic control is confirmed via HPLC monitoring .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide
Reactant of Route 2
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5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.